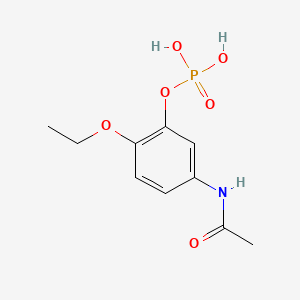

3-Hydroxyphenacetin phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyphenacetin phosphate (CAS: 72755-24-9) is a phosphate-conjugated derivative of phenacetin, a compound historically used as an analgesic and antipyretic. Its formation is critical in studies of metabolic pathways, particularly in the breakdown of phenacetin N-O-glucuronide. This compound is synthesized under specific biochemical conditions, where phosphate buffers trap reactive intermediates during enzymatic or chemical degradation processes. With a purity of ≥90%, it is utilized in research to elucidate mechanisms of covalent binding to proteins and detoxification pathways .

Key characteristics include:

- Role in metabolism: Acts as a trapped metabolite, competing with toxic intermediates like acetaminophen and acetamide during phenacetin N-O-glucuronide decomposition .

- Formation conditions: Generated in the presence of high phosphate concentrations, which inhibit covalent protein binding by redirecting reactive intermediates toward phosphate conjugation .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 3-Hydroxyphenacetin phosphate in biological samples?

- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for identification by comparing retention times and mass spectral fragmentation patterns to synthetic standards. For quantification, employ spectrophotometric methods with vanadate-molybdate reagents, which form a yellow complex measurable at 400–450 nm. Calibrate using a standard curve of known concentrations (e.g., 0–100 µM) .

Q. How should phosphate buffer conditions be optimized during in vitro studies of this compound formation?

- Methodological Answer : Adjust phosphate buffer concentration (10–100 mM) and pH (7.4) to favor metabolite synthesis. Higher phosphate concentrations promote this compound formation over competing byproducts like acetaminophen. Validate phosphate-specific effects by conducting parallel experiments in non-phosphate buffers (e.g., Tris-HCl) .

Q. What protocols ensure stability of this compound during sample preparation?

- Methodological Answer : Add stabilizing agents such as ascorbic acid (1–5 mM) to incubation mixtures to reduce oxidative degradation. Store samples at –80°C in amber vials to minimize light and thermal decomposition. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do competing metabolic pathways influence the stability and detection of this compound in hepatic models?

- Methodological Answer : Co-incubate hepatic microsomes with pathway-specific inhibitors (e.g., sulfatase inhibitors for glucuronide breakdown) and perform time-course analyses to track degradation kinetics. Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to differentiate co-eluting metabolites like 2-hydroxyphenacetin glucuronide .

Q. What experimental strategies resolve contradictions in reported covalent binding efficiencies of this compound to proteins?

- Methodological Answer : Control ionic strength (e.g., 0.1–0.5 M NaCl) and include nucleophiles (e.g., 1–5 mM glutathione) to compete with protein binding. Quantify covalent adducts using radiolabeled precursors (e.g., [¹⁴C]-phenacetin) and autoradiography. Compare results across orthogonal methods, such as fluorometric assays versus immunoblotting .

Q. How does albumin modulate the reactive intermediate pathway of this compound?

- Methodological Answer : Incubate this compound with bovine serum albumin (BSA, 1–5% w/v) to simulate in vivo protein interactions. Monitor adduct formation via SDS-PAGE and Coomassie staining, or quantify using LC-MS/MS. Compare outcomes to albumin-free controls to assess scavenging effects .

Q. What mechanisms explain phosphate-dependent shifts in this compound vs. acetaminophen formation?

- Methodological Answer : Phosphate ions act as nucleophiles, redirecting the reaction from N-acetyl-p-benzoquinoneimine (a precursor to acetaminophen) toward this compound. Validate this using isotopic labeling (e.g., ³²P-phosphate) and kinetic studies to track intermediate partitioning .

Q. Data Analysis and Contradiction Resolution

Q. How can researchers reconcile discrepancies in metabolite ratios across studies using different phosphate concentrations?

- Methodological Answer : Normalize data to phosphate molarity and buffer composition (e.g., 50 mM vs. 100 mM phosphate). Perform meta-analysis using multivariate regression to isolate buffer-specific effects. Replicate experiments under harmonized conditions (pH 7.4, 37°C) to reduce variability .

Q. What statistical approaches validate this compound quantification in complex matrices?

- Methodological Answer : Apply linear regression with weighted least squares to standard curves, accounting for heteroscedasticity. Use Grubbs’ test to exclude outliers in spectrophotometric datasets. Report 95% confidence intervals for concentration estimates .

Q. Experimental Design Considerations

Q. How to design time-resolved experiments to capture transient this compound intermediates?

Comparison with Similar Compounds

Metabolic Byproducts: Acetaminophen and Acetamide

3-Hydroxyphenacetin phosphate is distinct from other phenacetin metabolites in its dependency on phosphate availability and its role as a detoxification product.

Key Findings :

- Phosphate buffers redirect reactive intermediates (e.g., N-acetylimidoquinone) toward this compound formation, reducing acetamide and acetaminophen generation .

- Even at high phosphate concentrations, 11% of decomposition products still form acetaminophen, suggesting a parallel pathway independent of phosphate trapping .

Comparison with Other Phosphate Esters

While structurally distinct from industrial phosphate esters like trimethyl phosphate (TMP) and triethyl phosphate (TEP), this compound shares functional similarities in reactivity and conjugation behavior.

| Property | This compound | Trimethyl Phosphate (TMP) | Triethyl Phosphate (TEP) |

|---|---|---|---|

| Primary Use | Metabolic studies | Solvent, flame retardant | Plasticizer, solvent |

| Reactivity | Traps reactive metabolites | Hydrolyzes slowly in acidic conditions | Hydrolyzes rapidly in alkaline conditions |

| Toxicity | Low (detoxification role) | Moderate (suspected carcinogen) | Low (limited bioactivity) |

| Structural Feature | Aromatic hydroxyl group | Aliphatic methyl groups | Aliphatic ethyl groups |

Key Insights :

- Its aromatic hydroxyl group enhances specificity in binding to phosphate buffers, a feature absent in aliphatic phosphate esters .

Interaction with Proteins and Buffers

This compound’s ability to inhibit covalent protein binding distinguishes it from other metabolites:

- Phosphate competition : At infinite phosphate concentration, 40% of phenacetin N-O-glucuronide breakdown products form this compound, reducing protein-binding intermediates by 60% .

- Dual reactive intermediates: Two pathways exist—one phosphate-sensitive (leading to this compound) and one phosphate-insensitive (leading to acetaminophen and protein adducts) .

Properties

CAS No. |

72755-24-9 |

|---|---|

Molecular Formula |

C10H14NO6P |

Molecular Weight |

275.19 g/mol |

IUPAC Name |

(5-acetamido-2-ethoxyphenyl) dihydrogen phosphate |

InChI |

InChI=1S/C10H14NO6P/c1-3-16-9-5-4-8(11-7(2)12)6-10(9)17-18(13,14)15/h4-6H,3H2,1-2H3,(H,11,12)(H2,13,14,15) |

InChI Key |

PPVYXKJZXVUWHJ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C)OP(=O)(O)O |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C)OP(=O)(O)O |

Key on ui other cas no. |

72755-24-9 |

Synonyms |

3-hydroxyphenacetin phosphate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.